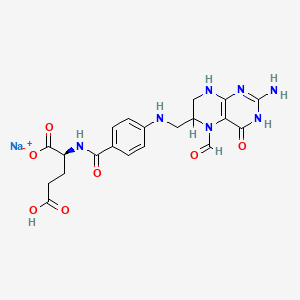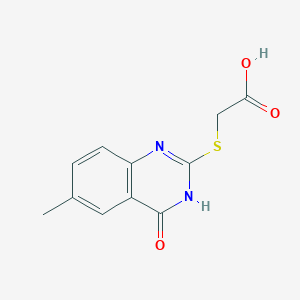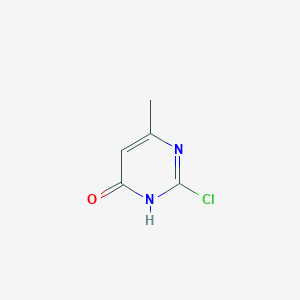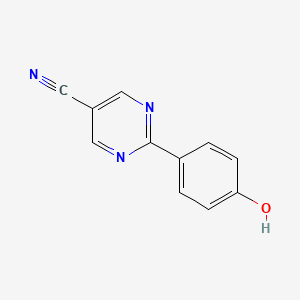
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde
Descripción general
Descripción
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde, also known as DMQD-Ph, is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential in the fields of medicinal chemistry, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde involves the inhibition of certain enzymes and proteins that are involved in disease processes. (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has been found to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin. It has also been found to inhibit the aggregation of beta-amyloid protein, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a fluorescent probe, which makes it useful for imaging and detection of biological molecules. However, (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde in scientific research. One direction is the development of (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde derivatives with improved solubility and reduced toxicity. Another direction is the use of (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde as a tool for studying disease processes and identifying potential drug targets. (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde may also have potential in the development of new diagnostic tools and therapies for various diseases.
In conclusion, (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde is a chemical compound that has been synthesized for various scientific research applications. It has potential in the fields of medicinal chemistry, biochemistry, and biotechnology. (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has been found to have antioxidant and anti-inflammatory properties, and it has been used as a fluorescent probe for imaging and detection of biological molecules. While (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has some limitations, it has several advantages for lab experiments. There are several future directions for the use of (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde in scientific research, including the development of (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde derivatives and the use of (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde as a tool for studying disease processes.
Aplicaciones Científicas De Investigación
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has been used in various scientific research applications, including medicinal chemistry, biochemistry, and biotechnology. It has been found to have potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has also been used as a fluorescent probe for imaging and detection of biological molecules.
Propiedades
IUPAC Name |
2-[(E)-2-(3,4-dihydroxy-5-methoxyphenyl)ethenyl]-8-hydroxyquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-25-16-9-11(8-15(22)19(16)24)2-6-14-7-5-12-3-4-13(10-21)18(23)17(12)20-14/h2-10,22-24H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVWPFJUBUQAT-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=CC2=NC3=C(C=C2)C=CC(=C3O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680564 | |
| Record name | (2E)-8-Hydroxy-2-[(2E)-2-(3-hydroxy-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydroquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde | |
CAS RN |
1263287-73-5 | |
| Record name | (2E)-8-Hydroxy-2-[(2E)-2-(3-hydroxy-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydroquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497119.png)

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1497124.png)



![2-[4-(3-Methoxyphenyl)piperazinyl]-3,5,6,7,8-pentahydroquinazolin-4-one](/img/structure/B1497131.png)
![Tripotassium;disodium;5-amino-3-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497135.png)

![2-Naphthalenol, 1-[(2-hydroxy-3,5-dinitrophenyl)azo]-](/img/structure/B1497140.png)